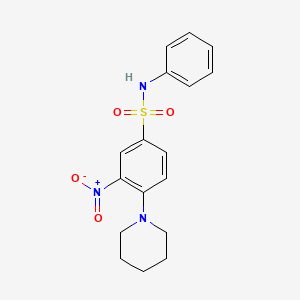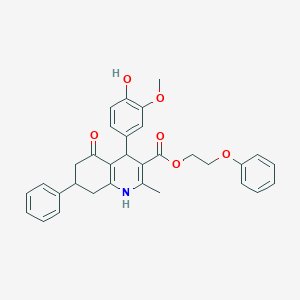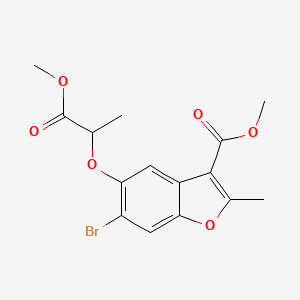
4-(2-chloro-6-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-6-nitrophenyl)morpholine, also known as CNM, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. CNM is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group. It has a molecular weight of 252.68 g/mol and a melting point of 150-153°C.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In bacteria and fungi, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and membrane function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-chloro-6-nitrophenyl)morpholine are not well characterized, but it is believed to have low toxicity and minimal side effects. In vitro studies have shown that 4-(2-chloro-6-nitrophenyl)morpholine exhibits low cytotoxicity towards normal cells, indicating that it may have potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential for use in multiple fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4-(2-chloro-6-nitrophenyl)morpholine, including:
1. Investigating its potential use as a selective anticancer agent in vivo.
2. Studying its potential use as a corrosion inhibitor for various metals.
3. Developing new synthesis methods for 4-(2-chloro-6-nitrophenyl)morpholine that are more efficient and environmentally friendly.
4. Investigating its potential use as a pollutant sensor for various environmental pollutants.
5. Studying its potential use as a dye for various applications, including in solar cells and organic light-emitting diodes.
Overall, 4-(2-chloro-6-nitrophenyl)morpholine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential uses.
Synthesis Methods
The synthesis of 4-(2-chloro-6-nitrophenyl)morpholine can be achieved through various methods, including the reaction of 2-chloro-6-nitrophenol with morpholine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods for synthesizing 4-(2-chloro-6-nitrophenyl)morpholine include the reaction of 2-chloro-6-nitroaniline with morpholine and the reaction of 2-chloro-6-nitrophenol with N-methylmorpholine.
Scientific Research Applications
4-(2-chloro-6-nitrophenyl)morpholine has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
In materials science, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated for its potential use as a dye, as it exhibits strong absorption in the visible region of the electromagnetic spectrum. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as a corrosion inhibitor, as it has been shown to inhibit the corrosion of metals such as steel and aluminum.
In environmental science, 4-(2-chloro-6-nitrophenyl)morpholine has been studied for its potential use as a pollutant sensor, as it exhibits fluorescence properties that can be used to detect the presence of certain pollutants in the environment.
properties
IUPAC Name |
4-(2-chloro-6-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVWYPOMFXUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387282 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-39-6 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)


![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)